6-Hidroxicaempferol

Descripción general

Descripción

6-Hydroxykaempferol is a flavonoid and a competitive inhibitor of tyrosinase . It has high antioxidant activities and is found in the Shujin Huoxue tablet (SHT), a traditional Chinese medicine .

Synthesis Analysis

6-Hydroxykaempferol reportedly promotes the proliferation of microvascular endothelial cells and is a molecule found in SHT . It has been found to promote the proliferation and migration of tendon fibroblasts and elevate tendon repair-related gene expression .Molecular Structure Analysis

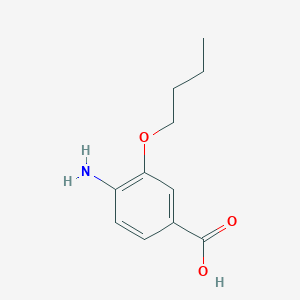

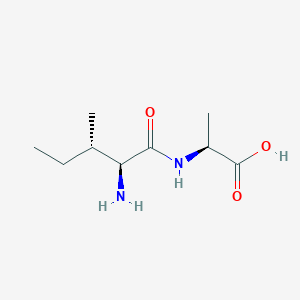

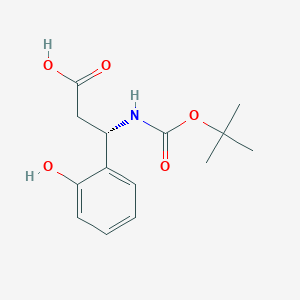

The molecular formula of 6-Hydroxykaempferol is C15H10O7 . It has a molecular weight of 302.24 .Chemical Reactions Analysis

6-Hydroxykaempferol has been found to inhibit the activity of the enzyme tyrosinase by binding to the active site of the enzyme . It also promotes the proliferation and migration of tendon fibroblasts .Physical and Chemical Properties Analysis

6-Hydroxykaempferol is a yellow powder . It has a molecular weight of 302.24 .Aplicaciones Científicas De Investigación

Mejora del deterioro del tendón

Se ha descubierto que el 6-Hidroxicaempferol es un posible producto natural para la mejora del deterioro del tendón . Promueve la proliferación y la migración de fibroblastos del tendón y eleva la expresión de genes relacionados con la reparación del tendón . Esto lo convierte en un candidato prometedor para el manejo clínico del deterioro del tendón .

Promoción de la proliferación de células endoteliales microvasculares

Según la base de datos farmacológica del Sistema de Medicina Tradicional China, el this compound, según los informes, promueve la proliferación de células endoteliales microvasculares . Esta propiedad podría tener implicaciones significativas en el campo de la biología vascular y podría usarse potencialmente en el tratamiento de enfermedades relacionadas con los vasos sanguíneos.

Papel en la terapia de ruptura del tendón

El this compound es una molécula que se encuentra en la tableta Shujin Huoxue (SHT), una medicina tradicional china que se utiliza habitualmente en la terapia de ruptura del tendón . La presencia de this compound en SHT y su papel en la promoción de la cicatrización del tendón lo convierten en un componente valioso en el tratamiento de las rupturas del tendón .

Protección contra lesiones endoteliales

Se ha descubierto que el this compound 3,6-di-O-glucósido-7-O-glucurónido (HGG), un glucósido de this compound representativo en el cártamo, protege contra las lesiones endoteliales . Protege significativamente contra la lesión endotelial inducida por la privación de oxígeno-glucosa seguida de reoxigenación (OGD/R) .

Actividad antitrombótica

Se ha descubierto que el HGG exhibe efectos protectores contra la trombosis inducida por fenilhidrazina (PHZ) en peces cebra y mejora la circulación sanguínea . Esto sugiere que el this compound podría usarse potencialmente en la prevención y el tratamiento de la trombosis .

Propiedades antiinflamatorias

Se ha descubierto que el HGG revierte la expresión de ARNm de citocinas proinflamatorias, incluidas IL-1β, IL-6 y TNF-α, y reduce la liberación de IL-6 después de OGD/R . Esto indica que el this compound tiene propiedades antiinflamatorias y podría usarse potencialmente en el tratamiento de enfermedades inflamatorias .

Mecanismo De Acción

Target of Action

6-Hydroxykaempferol is a flavonoid compound that has been found to target several key proteins and pathways in the body. It has been identified as a competitive inhibitor of tyrosinase , a key enzyme involved in the production of melanin. Additionally, it has been shown to have significant effects on endothelial cells , which play a crucial role in blood vessel health and function.

Mode of Action

The mode of action of 6-Hydroxykaempferol involves its interaction with its targets and the subsequent changes that result from this interaction. For instance, it has been found to protect endothelial cells from injury induced by oxygen-glucose deprivation followed by reoxygenation (OGD/R) . This protective effect is achieved by regulating the expressions of hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) at both transcriptome and protein levels .

Biochemical Pathways

6-Hydroxykaempferol affects several biochemical pathways. It mitigates the inflammatory response through the HIF-1α/NF-κB signaling pathway . Moreover, it reverses the mRNA expression of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α, and reduces the release of IL-6 after OGD/R .

Result of Action

The molecular and cellular effects of 6-Hydroxykaempferol’s action are significant. It has been found to protect against OGD/R-induced endothelial injury and decrease apoptosis in human umbilical vein endothelial cells (HUVECs) . Furthermore, it has been shown to promote the proliferation and migration of tendon fibroblasts and elevate tendon repair-related gene expression .

Propiedades

IUPAC Name |

3,5,6,7-tetrahydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-7-3-1-6(2-4-7)15-14(21)13(20)10-9(22-15)5-8(17)11(18)12(10)19/h1-5,16-19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPHMXIOQBBTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415163 | |

| Record name | 6-Hydroxykaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4324-55-4 | |

| Record name | 6-Hydroxykaempferol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4324-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxykaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 6-Hydroxykaempferol exert its protective effect against oxidative stress?

A1: [] 6-Hydroxykaempferol derivatives, specifically kaempferol 3-O-β-rutinoside and 6-hydroxykaempferol 3,6-di-O-β-D-glucoside, have been shown to protect rat PC12 and primary neuronal cells from H2O2-induced cell death in a DJ-1-dependent manner. This suggests that these compounds may interact with DJ-1, a protein involved in anti-oxidative stress, to exert their protective effects. Further research is needed to elucidate the exact mechanism of interaction. [Link to Paper 11]

Q2: Does 6-Hydroxykaempferol impact inflammatory responses?

A2: [, ] Research suggests that 6-Hydroxykaempferol derivatives can inhibit both cyclo-oxygenase (COX) and 5-lipoxygenase (5-LOX) pathways of arachidonate metabolism in leukocytes, demonstrating potential anti-inflammatory properties. [Link to Paper 15, 29]

Q3: How does 6-Hydroxykaempferol affect endothelial function?

A3: [] Studies indicate that 6-Hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG), a 6-Hydroxykaempferol derivative, protects against endothelial injury induced by oxygen-glucose deprivation followed by reoxygenation (OGD/R). This protective effect is linked to the regulation of hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) expression, along with the modulation of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). [Link to Paper 8]

Q4: What is the molecular formula and weight of 6-Hydroxykaempferol?

A4: The molecular formula of 6-Hydroxykaempferol is C15H10O7, and its molecular weight is 302.24 g/mol.

Q5: What spectroscopic data are available to characterize 6-Hydroxykaempferol?

A5: Numerous studies utilize NMR (1H-NMR, 13C-NMR, COSY, HSQC, HMBC, NOESY), UV, IR, MS, and CD spectroscopic techniques for the structural elucidation and identification of 6-Hydroxykaempferol and its derivatives. [Link to Papers 1, 3, 7, 8, 16, 20, 28]

Q6: Is there information available regarding the material compatibility and stability of 6-Hydroxykaempferol under various conditions?

A6: The provided research focuses primarily on the biological activities and chemical characterization of 6-Hydroxykaempferol and its derivatives. Further investigation is required to assess its material compatibility and stability across different conditions.

Q7: Does 6-Hydroxykaempferol exhibit any catalytic properties?

A7: The current research primarily focuses on the biological activities of 6-Hydroxykaempferol, particularly its antioxidant, anti-inflammatory, and potential anticancer properties. There is no mention of catalytic properties associated with this compound.

Q8: Have computational methods been employed to study 6-Hydroxykaempferol?

A8: [] While some studies utilize computational methods like docking studies to investigate interactions with enzymes like α-glucosidase, comprehensive computational studies exploring 6-Hydroxykaempferol are limited in the provided research. [Link to Paper 29]

Q9: How does the presence of a sugar moiety affect the bioactivity of 6-Hydroxykaempferol?

A9: [] Research indicates that glycosylation of 6-Hydroxykaempferol can decrease its antiplatelet activity. This suggests that the presence and type of sugar moiety can significantly influence the compound's biological activity. [Link to Paper 27]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.